N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide

Catalog No.
S2986603
CAS No.
893019-25-5
M.F
C11H12F2N2O
M. Wt
226.227
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide

CAS Number

893019-25-5

Product Name

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide

IUPAC Name

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide

Molecular Formula

C11H12F2N2O

Molecular Weight

226.227

InChI

InChI=1S/C11H12F2N2O/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)

InChI Key

CPBDOIXLUULXND-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)F

Solubility

not available

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide is a chemical compound characterized by a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a carboxamide functional group. This compound belongs to the class of pyrrolidine carboxamides, which have garnered attention in medicinal chemistry for their potential biological activities. The presence of the difluorophenyl moiety enhances the compound's lipophilicity and may influence its pharmacological properties.

Typical of pyrrolidine derivatives:

  • Electrophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for electrophilic substitution reactions with various electrophiles such as alkyl halides and acyl halides .
  • Amidation Reactions: The carboxamide group can participate in amidation reactions, which are commonly used to modify the compound for enhanced biological activity .
  • Cyclization Reactions: This compound can also be involved in cyclization processes, particularly when reacting with nitrile anions, leading to the formation of more complex structures .

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide has shown promise in various biological assays:

  • Inhibitory Activity: It has been identified as a potent inhibitor of enoyl-acyl carrier protein reductase (InhA), which is crucial in bacterial fatty acid synthesis. This makes it a candidate for developing antibacterial agents .
  • Potential Anticancer Properties: Research indicates that pyrrolidine carboxamides may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest.

The synthesis of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide typically involves several steps:

  • Preparation of Pyrrolidine Derivatives: Starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone, a nitrile anion cyclization is performed to form the pyrrolidine ring. This method has demonstrated high yields and optical purity .
  • Formation of Carboxamide: The final step involves the amidation of the resulting pyrrolidine derivative with an appropriate amine or acid chloride to yield N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide .

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide has several applications:

  • Pharmaceutical Development: Its role as an InhA inhibitor positions it as a candidate for antibiotic development against resistant bacterial strains.
  • Research Tool: The compound can serve as a reference standard in biochemical assays aimed at understanding enzyme inhibition mechanisms.

Interaction studies are crucial for understanding the binding affinity and selectivity of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide towards its target proteins. Techniques such as:

  • Molecular Docking Studies: These studies help predict how well the compound fits into the active site of target enzymes like InhA.
  • In Vitro Binding Assays: These assays determine the actual binding affinity and kinetics of the compound with its targets.

Such studies have indicated that modifications to the difluorophenyl group can significantly affect binding efficiency and biological activity.

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide shares structural similarities with other compounds in the pyrrolidine class. Here are some comparable compounds:

Compound NameStructureUnique Features
N-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acidStructureContains tert-butyl group; notable for high enantioselectivity in synthesis .
Pyrrolidine carboxamidesVariesGeneral class; known for diverse biological activities including anticancer effects .
2,4-Difluorobenzamide derivativesVariesFocus on benzamide structure; often studied for anti-inflammatory properties.

Uniqueness

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide is unique due to its specific combination of a difluorinated aromatic system and a pyrrolidine ring structure, which enhances its lipophilicity and potential biological activity compared to other derivatives.

Pyrrolidine carboxamides emerged as a pharmacologically relevant scaffold through high-throughput screening campaigns targeting infectious diseases. A pivotal study identified pyrrolidine carboxamides as novel inhibitors of enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, a critical enzyme in mycolic acid biosynthesis. Early leads, such as compound s1 (IC~50~ ~10 μM), demonstrated moderate inhibition, prompting iterative library synthesis to optimize potency. Structural modifications, particularly fluorination at strategic positions, became a focal point to enhance binding affinity and metabolic stability.

The incorporation of fluorine atoms, as seen in N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide, aligns with historical trends in medicinal chemistry to exploit fluorine’s electronegativity and steric effects. Fluorinated analogs often exhibit improved pharmacokinetic profiles, a principle validated in the optimization of InhA inhibitors, where 2,4-difluoro substitutions improved target engagement.

Significance in Contemporary Medicinal Chemistry Research

N-(2,4-Difluorophenyl)pyrrolidine-1-carboxamide exemplifies the strategic use of fluorination to fine-tune molecular interactions. Its structure (C~11~H~12~F~2~N~2~O, molecular weight 226.22 g/mol) features a pyrrolidine ring conjugated to a carboxamide group and a 2,4-difluorophenyl moiety (Figure 1). This configuration enables dual hydrogen-bonding capabilities via the carboxamide and hydrophobic interactions through the fluorinated aromatic ring.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC~11~H~12~F~2~N~2~O
Molecular Weight226.22 g/mol
CAS Number2060024-77-1
SMILESC1CC(N(C1)C(=O)N)C2=C(C=C(C=C2)F)F

Contemporary research leverages such compounds to explore substituent effects on biological activity. For instance, replacing hydrogen with electron-withdrawing groups (e.g., halogens) at the phenyl ring’s meta-position enhances InhA inhibition by modulating electron density and steric bulk. The 2,4-difluoro pattern in N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide may optimize these interactions, though empirical validation is pending.

Positioning Within the Broader Pyrrolidine Scaffold Research Framework

Pyrrolidine-based compounds occupy a central role in drug discovery due to their conformational rigidity and synthetic accessibility. N-(2,4-Difluorophenyl)pyrrolidine-1-carboxamide belongs to a subset of fluorinated derivatives investigated for their enhanced target selectivity. Comparative studies with analogs like (R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride (CAS 1218935-60-4) reveal that fluorination position critically influences bioactivity. For example, 2,5-difluoro substitutions may alter binding pocket compatibility compared to 2,4-difluoro configurations.

The scaffold’s versatility is further evidenced by its adaptability to parallel synthesis techniques. Microtiter library approaches, as applied to InhA inhibitors, enable rapid diversification of the pyrrolidine core, facilitating SAR studies without intermediate purification. Such methodologies underscore the compound’s utility in probing chemical space for novel therapeutics.

XLogP3

1.9

Wikipedia

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide

Dates

Modify: 2024-04-15

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